molecular formula C8H15BrS B13171698 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane

1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane

Cat. No.: B13171698
M. Wt: 223.18 g/mol
InChI Key: BKYGCJJYFNTASY-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane is a specialized cyclobutane-based organic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. This molecule features both a reactive bromomethyl group and a methylsulfanylethyl substituent on the same carbon atom of the cyclobutane ring, making it a valuable bifunctional intermediate . The bromomethyl group is an excellent electrophile, enabling it to participate in various cross-coupling reactions and nucleophilic substitutions, facilitating carbon-carbon and carbon-heteroatom bond formation . The adjacent methylsulfanyl (thioether) group can act as a ligand, influence electronic properties, or be further oxidized. Compounds with bromomethyl-functionalized cyclobutane cores are recognized as synthetic intermediates essential to many active substances, particularly in pharmaceutical research for the development of new therapeutic agents . As a liquid, this reagent is typically handled in solution and may require cold-chain transportation and storage at refrigerated temperatures (e.g., 2-8°C) under an inert atmosphere to maintain stability and purity . This product is intended for research purposes only and is not for diagnostic, therapeutic, or consumer use. Researchers can request a Certificate of Analysis (CoA) with lot-specific data, which may include characterization from 1H-NMR and HPLC-MS, to verify identity and purity . Custom synthesis and packaging options are available in various quantities, from milligrams to bulk scales .

Properties

Molecular Formula

C8H15BrS

Molecular Weight

223.18 g/mol

IUPAC Name

1-(bromomethyl)-1-(2-methylsulfanylethyl)cyclobutane

InChI

InChI=1S/C8H15BrS/c1-10-6-5-8(7-9)3-2-4-8/h2-7H2,1H3

InChI Key

BKYGCJJYFNTASY-UHFFFAOYSA-N

Canonical SMILES

CSCCC1(CCC1)CBr

Origin of Product

United States

Biological Activity

1-(3-Bromophenyl)-5-methyl-1,4-diazepane is a chemical compound characterized by a diazepane ring with a 3-bromophenyl substituent and a methyl group at the 5-position. Its molecular formula is C13_{13}H14_{14}BrN2_2, and it has a molecular weight of approximately 269.18 g/mol. The unique structural features of this compound suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Structural Characteristics and Synthesis

The compound's structure allows for specific interactions at the molecular level. The bromophenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the diazepane ring can form hydrogen bonds with amino acid side chains. These interactions may modulate protein activity, leading to various pharmacological effects.

Synthesis

The synthesis of 1-(3-Bromophenyl)-5-methyl-1,4-diazepane typically involves several steps:

  • Formation of the diazepane ring.
  • Substitution reactions to introduce the bromophenyl and methyl groups.

Biological Activity

Research into the biological activity of 1-(3-Bromophenyl)-5-methyl-1,4-diazepane has identified several potential pharmacological effects:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity due to its structural similarity to known enzyme inhibitors.
  • Receptor Binding : Preliminary studies indicate that it may selectively bind to certain receptors, which could inform its therapeutic applications.

The mechanism of action involves:

  • Binding Interactions : The bromine and methyl groups influence binding affinity and specificity towards various biological targets.
  • Modulation of Protein Function : By interacting with enzyme active sites or receptor binding domains, the compound may alter protein function, leading to desired pharmacological outcomes.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 1-(3-Bromophenyl)-5-methyl-1,4-diazepane:

  • GABA Receptor Interaction : Similar compounds have been investigated for their ability to bind GABA receptors, indicating potential use in treating conditions like anxiety or asthma by modulating smooth muscle relaxation .
  • Antimalarial Activity : Related structural analogs have demonstrated antiplasmodial activity against resistant strains of Plasmodium falciparum, suggesting that modifications around the diazepane core can lead to significant biological effects .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique aspects of 1-(3-Bromophenyl)-5-methyl-1,4-diazepane:

Compound NameStructural FeaturesUnique Aspects
1-(4-Chlorophenyl)-5-methyl-1,4-diazepaneChlorine instead of bromineDifferent electronic properties affecting reactivity
1-(4-Fluorophenyl)-5-methyl-1,4-diazepaneFluorine substitutionPotentially altered pharmacokinetics
1-(4-Iodophenyl)-5-methyl-1,4-diazepaneIodine instead of bromineSignificant changes in reactivity due to iodine
1-(2-Bromophenyl)-5-methyl-1,4-diazepaneBromine at the ortho positionDifferent steric effects influencing binding

The presence of the bromine atom at the meta position imparts distinct electronic and steric properties compared to its halogenated analogs. This unique positioning can influence its reactivity and interactions within biological systems.

Scientific Research Applications

Scientific Research Applications

1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane is utilized in synthesizing complex molecules and studying reaction mechanisms involving cyclobutane derivatives. Interaction studies often focus on its reactivity with nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and its potential use in drug design. Specific studies on its interactions with biological macromolecules or other small molecules may provide insights into its pharmacological potential.

Organic Synthesis

The synthesis of this compound involves several steps, although detailed protocols vary depending on the desired yield and purity of the final product.

Medicinal Chemistry

While specific biological activity data for this compound is limited, compounds with similar structures have been investigated for potential pharmacological properties. Cyclobutane derivatives have demonstrated activity against various biological targets, including enzymes involved in cancer progression, such as protein farnesyltransferase. Further research is needed to elucidate the specific biological effects of this compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key features of the target compound and related brominated cyclobutane/alkane derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Notable Features
1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane (Target) C₇H₁₂BrS ~215.14 Bromomethyl, 2-(methylsulfanyl)ethyl Cyclobutane ring strain; sulfur for redox/coordination chemistry
1-(Bromomethyl)-3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutane C₇H₁₁BrF₂S 245.13 Bromomethyl, methylsulfanylmethyl, two fluorines on cyclobutane Fluorine-induced electronic effects; increased electrophilicity at bromine
1-Bromo-3-(2,2-dimethylpropyl)cyclobutane C₉H₁₇Br 205.14 Bromo, bulky 2,2-dimethylpropyl group Steric hindrance from branched alkyl chain; reduced reaction kinetics
1-Bromobutane C₄H₉Br 137.02 Linear alkyl bromide Simple SN2 substrate; lower molecular weight and boiling point (101–102°C)

Physicochemical Properties

  • Molecular Weight: The target compound (~215 g/mol) is intermediate between 1-Bromobutane (137 g/mol) and the difluoro analog (245 g/mol).
  • Thermal Stability: Cyclobutane ring strain may lower thermal stability relative to acyclic bromides like 1-Bromobutane.

Research and Industrial Relevance

  • Synthetic Utility: Brominated cyclobutanes are valuable in medicinal chemistry for constructing strained scaffolds. The sulfur group in the target compound could serve as a handle for bioconjugation or metal-catalyzed reactions .
  • Safety Considerations: Brominated compounds generally require careful handling due to toxicity and irritancy. The absence of fluorine in the target compound may reduce oxidative degradation risks compared to its fluorinated counterpart .

Preparation Methods

Formation of the Cyclobutane Core

The cyclobutane ring is typically constructed via [2+2] cycloaddition reactions of alkenes or through ring expansion strategies. However, for this compound, it is common to start from commercially available cyclobutylmethanol derivatives, which serve as precursors for further functionalization.

Introduction of the Bromomethyl Group

The bromomethyl substituent is introduced by bromination of the corresponding hydroxymethyl group on the cyclobutane ring. A well-documented industrial method involves the conversion of cyclobutylmethanol to 1-(bromomethyl)cyclobutane using bromine in the presence of triphenyl phosphite and N,N-dimethylformamide (DMF) as solvent under controlled low temperatures (-12 to 20 °C) in an inert atmosphere. This method achieves high purity (GC relative purity ~98%) and good yields (~78%) on a large scale (kilogram scale).

Typical Reaction Conditions:

Step Reagents/Conditions Temperature Yield (%) Notes
Bromination of cyclobutylmethanol Bromine, triphenyl phosphite, DMF, N2 atmosphere -12 to 20 °C 78 Stirring speed adjusted for fluidity; slow warming to RT post-addition

This approach avoids harsh acidic conditions and minimizes side reactions such as elimination or overbromination.

Incorporation of the Methylsulfanyl Group

The methylsulfanyl group (–SCH3) is typically introduced via nucleophilic substitution reactions. One common strategy is the reaction of the bromomethyl intermediate with methylthiolate anions (generated from methyl mercaptan or methylthiolates such as sodium methylthiolate) under polar aprotic conditions. This nucleophilic substitution proceeds via an SN2 mechanism, displacing the bromide and installing the methylsulfanyl substituent on the cyclobutane ring.

Alternatively, methylsulfanyl groups can be introduced by thiol-ene coupling reactions or via alkylation of thiols onto suitable electrophilic sites on the cyclobutane framework.

Combined Synthetic Strategy

A plausible synthetic sequence for this compound involves:

  • Starting from cyclobutylmethanol, bromination to yield 1-(bromomethyl)cyclobutane.
  • Alkylation of methylthiolate anion with a suitable 2-bromoethyl intermediate or direct substitution on the bromomethyl group to install the methylsulfanyl-ethyl side chain.
  • Purification by distillation and chromatography.

Reaction Mechanisms and Conditions

Reaction Step Mechanism Key Reagents/Conditions Notes
Bromination of hydroxymethyl group Electrophilic substitution via triphenyl phosphite activation Bromine, triphenyl phosphite, DMF, low temp Controlled to avoid side reactions
Nucleophilic substitution for methylsulfanyl group SN2 substitution Sodium methylthiolate, polar aprotic solvent (e.g., DMF, DMSO) Requires inert atmosphere to prevent oxidation of thiolate

The bromination step is facilitated by triphenyl phosphite, which activates bromine and helps in selective substitution of the hydroxyl group with bromine, yielding the bromomethyl moiety.

Purification Techniques

Purification is critical to obtain the compound in high purity suitable for research or industrial use. Common methods include:

  • Vacuum Distillation: To separate the desired product from low-boiling impurities and unreacted starting materials.
  • Column Chromatography: Silica gel chromatography using hexane/ethyl acetate or hexane/dichloromethane mixtures to separate by polarity differences.
  • Recrystallization: If the compound is crystalline, ethanol/water or other solvent mixtures can be used to improve purity.

Analytical Characterization

To confirm the structure and purity of this compound, the following spectroscopic techniques are employed:

Technique Purpose Key Observations
Nuclear Magnetic Resonance (NMR) Structural elucidation of ring and substituents Cyclobutane protons δ 2.0–3.0 ppm; methylsulfanyl protons δ 2.1–2.3 ppm
Mass Spectrometry (HRMS) Molecular ion confirmation and fragmentation Molecular ion peak corresponding to C8H14BrS and characteristic fragments
Infrared Spectroscopy (IR) Functional group identification C–Br stretch around 500–600 cm⁻¹; C–S stretch around 600–700 cm⁻¹

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Reagents/Conditions Yield & Purity Comments
Cyclobutane ring precursor Commercial or [2+2] cycloaddition Starting from cyclobutylmethanol or alkenes N/A Starting material for functionalization
Bromomethyl group introduction Bromination via triphenyl phosphite activation Bromine, triphenyl phosphite, DMF, -12 to 20 °C, inert atmosphere ~78% yield, 98% purity Industrially scalable method
Methylsulfanyl group addition Nucleophilic substitution (SN2) Sodium methylthiolate, polar aprotic solvent High yield (varies) Requires inert atmosphere
Purification Distillation, chromatography Vacuum distillation, silica gel column chromatography High purity (>98%) Removes byproducts and unreacted reagents

Research and Industrial Considerations

  • Scalability: The described bromination method using triphenyl phosphite and bromine in DMF is proven on kilogram scale with good control over purity and yield, suitable for industrial synthesis.
  • Safety: Use of bromine and thiolate reagents requires careful handling under inert atmosphere to avoid oxidation and side reactions.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and gas chromatography (GC) are used to monitor reaction progress and purity.
  • Alternative Routes: Radical bromination using N-bromosuccinimide (NBS) under light or radical initiators can be used for bromomethyl introduction but may lead to side reactions and require careful optimization.

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